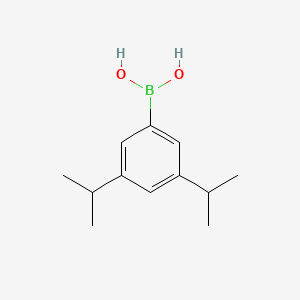

(3,5-Diisopropylphenyl)boronic acid

Description

Properties

Molecular Formula |

C12H19BO2 |

|---|---|

Molecular Weight |

206.09 g/mol |

IUPAC Name |

[3,5-di(propan-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C12H19BO2/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9,14-15H,1-4H3 |

InChI Key |

LHMPHKBDIKUKRC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)C)C(C)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Importance of Sterically Hindered Boronic Acids in Modern Synthesis

An In-depth Technical Guide to (3,5-Diisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound, bearing the CAS Number 263397-82-6 , is a pivotal reagent in contemporary organic synthesis, particularly valued for its role in constructing sterically congested biaryl systems.[1][2] Its unique structural feature—two bulky isopropyl groups flanking the boronic acid moiety—imparts distinct reactivity and selectivity profiles that are highly sought after in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in challenging cross-coupling reactions, offering field-proven insights for its effective utilization.

The strategic placement of the isopropyl groups is not merely an incidental structural feature; it is a design element that allows chemists to probe and create specific three-dimensional molecular architectures. In drug development, for instance, such steric hindrance can be instrumental in modulating the binding affinity of a molecule to a biological target, potentially enhancing potency or reducing off-target effects.[3] This guide will delve into the causality behind the experimental choices when using this reagent, providing a framework for its rational application in complex synthetic challenges.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application. The data presented below has been consolidated from various supplier and literature sources.

| Property | Value | Source(s) |

| CAS Number | 263397-82-6 | [1] |

| Molecular Formula | C₁₂H₁₉BO₂ | [1] |

| Molecular Weight | 206.09 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 142-144 °C | [1] |

| Purity | Typically ≥95% | |

| Storage Conditions | Store under inert atmosphere at 2-8 °C | |

| InChI Key | LHMPHKBDIKUKRC-UHFFFAOYSA-N | [1] |

| Safety Information | Signal Word: Warning Hazard Statements: H302, H315, H319 |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically follows a well-established pathway for the preparation of arylboronic acids: the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. A common and effective method starts from 1-bromo-3,5-diisopropylbenzene.

The causality behind this experimental choice lies in the reliability of generating a Grignard or organolithium reagent from the corresponding aryl bromide. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, forms a boronate ester. This intermediate is then hydrolyzed under acidic conditions to yield the final boronic acid. A detailed protocol for a similar synthesis is described in the European Journal of Organic Chemistry[1]. A general representation of this synthetic route is as follows:

-

Formation of the Organometallic Reagent: 1-Bromo-3,5-diisopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, or with an organolithium reagent (like n-butyllithium) at low temperatures (-78 °C) to form the corresponding aryllithium species. The choice of an inert atmosphere (e.g., argon or nitrogen) is critical to prevent quenching of the highly reactive organometallic intermediate by atmospheric oxygen or moisture.

-

Borylation: The freshly prepared organometallic reagent is then added to a solution of a trialkyl borate (e.g., triisopropyl borate) at low temperature. The low temperature is maintained to control the exothermicity of the reaction and prevent side reactions.

-

Hydrolysis: The resulting boronate ester is carefully hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to yield this compound as a solid product, which can then be purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling: Overcoming Steric Challenges

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4][5] this compound is a particularly valuable substrate for this reaction when the goal is to synthesize sterically hindered biaryl compounds. The bulky isopropyl groups can, however, present a significant challenge, potentially slowing down key steps in the catalytic cycle, such as transmetalation and reductive elimination.

To overcome these steric impediments, careful selection of the catalyst, ligand, base, and solvent is paramount. For sterically demanding couplings, palladium catalysts supported by bulky, electron-rich phosphine ligands are often employed.[6][7] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][8]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling with a Sterically Hindered Substrate

This protocol is a representative example for the coupling of this compound with an aryl bromide, adapted from methodologies for sterically hindered substrates.[6][9]

Objective: To synthesize 2-(3,5-diisopropylphenyl)pyridine from 2-bromopyridine and this compound.

Materials:

-

This compound (1.2 mmol)

-

2-Bromopyridine (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

A bulky phosphine ligand (e.g., SPhos or XPhos, 0.024 mmol, 2.4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

-

Reaction Setup (under inert atmosphere):

-

To a dry Schlenk flask, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.024 mmol) in 2 mL of dioxane. Stir for 10 minutes at room temperature to pre-form the catalyst.

-

-

Reaction Execution:

-

Transfer the catalyst solution to the Schlenk flask containing the substrates and base using a syringe.

-

Rinse the vial with the remaining dioxane (3 mL) and add it to the reaction flask.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

-

Self-Validating System: The success of this protocol relies on the exclusion of air and moisture, the pre-formation of the active catalyst, and the use of a strong base and a suitable bulky ligand to facilitate the challenging coupling. A negative control (a reaction run without the palladium catalyst) should yield no product, confirming the catalytic nature of the process.

The Role of this compound in Drug Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as bortezomib, featuring this moiety.[3] The boron atom can form reversible covalent bonds with nucleophilic residues (like serine) in the active sites of enzymes, leading to potent and specific inhibition.

The 3,5-diisopropylphenyl scaffold offers several advantages in drug design:

-

Lipophilicity and Steric Bulk: The isopropyl groups increase the lipophilicity of the molecule, which can enhance cell membrane permeability. Furthermore, the defined steric bulk can be used to achieve selective binding to a target protein by occupying specific hydrophobic pockets, thereby improving potency and reducing off-target effects.

-

Modulation of Electronic Properties: While not as strongly electron-donating as methoxy groups, the isopropyl groups do have a modest electron-donating effect, which can influence the pKa of the boronic acid and its reactivity.

-

Synthetic Handle: The boronic acid group itself is a versatile synthetic handle for building more complex molecules through reactions like Suzuki-Miyaura coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

The use of sterically hindered boronic acids like the title compound allows medicinal chemists to fine-tune the three-dimensional shape and physicochemical properties of drug candidates, which is a critical aspect of modern rational drug design.

Conclusion

This compound is more than just a building block; it is a strategic tool for the construction of complex, sterically hindered molecules that are often inaccessible through other synthetic routes. Its utility in the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, is well-established, particularly when rational choices are made regarding reaction conditions to overcome the inherent steric challenges. For researchers in drug discovery and materials science, a deep understanding of the properties and reactivity of this compound opens up new avenues for the design and synthesis of novel, high-value molecular architectures.

References

- BenchChem. (n.d.). Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.

-

Chem-Info. (n.d.). 3,5-diisopropylboronic acid - 263397-82-6 - Structure, Synthesis, Properties. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. The Royal Society of Chemistry.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.

- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609.

- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing.

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.). Google Patents.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC.

- Chemical Synthesis of Boronic Derivatives (3-5). (n.d.).

- Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University.

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). Research Square.

- Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. (n.d.).

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. (2020). MDPI.

- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure.

- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). PMC.

Sources

- 1. 3,5-diisopropylboronic acid - 263397-82-6 - Structure, Synthesis, Properties [organoborons.com]

- 2. 263397-82-6|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: (3,5-Diisopropylphenyl)boronic Acid

Topic: (3,5-Diisopropylphenyl)boronic acid: Steric Control & Molecular Weight Analysis Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Process Engineers.

Leveraging Steric Bulk in Catalysis and Drug Design

Executive Summary

This compound (CAS: 263397-82-6 ) is a specialized organoboron building block characterized by its significant steric demand and lipophilicity.[1] While its average molecular weight is 206.09 g/mol , its utility in drug development extends far beyond its mass. The 3,5-diisopropyl substitution pattern acts as a "molecular shield," protecting the aromatic core from metabolic oxidation while influencing the torsional angle of biaryl systems synthesized via Suzuki-Miyaura cross-coupling.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and mechanistic insights into its application in sterically demanding catalysis.

Physicochemical Profile & Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, reliance on the average molecular weight is insufficient due to the unique isotopic signature of Boron (

Data Summary Table

| Property | Value / Description |

| CAS Number | 263397-82-6 |

| Formula | C |

| Average Molecular Weight | 206.09 g/mol |

| Monoisotopic Mass | 206.1478 Da (based on |

| Isotopic Pattern | Distinct M and M-1 peaks due to Boron isotopes. |

| Physical State | White to off-white crystalline solid |

| Melting Point | 142–144 °C |

| Solubility | Soluble in MeOH, DMSO, THF, CH |

| pKa | ~8.5 (Boronic acid ionization) |

Structural Significance

The two isopropyl groups at the meta positions create a hydrophobic pocket. In drug design, this moiety is frequently employed to:

-

Increase logP: Enhance membrane permeability.

-

Block Metabolism: Sterically hinder CYP450 oxidation at the vulnerable phenyl ring positions.

-

Restrict Rotation: Induce atropisomerism or specific conformational locks in biaryl drugs.

Synthesis Protocol: Cryogenic Lithiation-Boronation

Note: The following protocol is designed for high-purity synthesis (>98%) suitable for pharmaceutical intermediate production. It utilizes a Lithium-Halogen exchange mechanism.

Safety Pre-requisites

-

Hazard: n-Butyllithium (n-BuLi) is pyrophoric.

-

Atmosphere: Strictly anhydrous Argon or Nitrogen.

-

Glassware: Oven-dried (>120°C) for 4 hours minimum.

Reagents

-

1-Bromo-3,5-diisopropylbenzene (Starting Material)

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate (B(OiPr)

) -

Anhydrous Tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

Step-by-Step Workflow

-

Solvation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 1-Bromo-3,5-diisopropylbenzene (10.0 g, 41.5 mmol) in anhydrous THF (100 mL).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75 °C.

-

Lithiation (The Critical Step): Add n-BuLi (18.3 mL, 45.7 mmol, 1.1 equiv) dropwise via syringe pump over 30 minutes.

-

Scientist's Note: Rapid addition causes localized heating, leading to Wurtz coupling side-products. Keep temperature < -70 °C.

-

Observation: Solution may turn pale yellow or slightly cloudy (Li-salt formation).

-

Aging: Stir at -78 °C for 1 hour to ensure complete Li-halogen exchange.

-

-

Electrophile Trapping: Add Triisopropyl borate (11.5 mL, 49.8 mmol, 1.2 equiv) in one portion.

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours (remove cooling bath).

-

Hydrolysis: Quench the reaction with 2M HCl (50 mL) and stir vigorously for 1 hour. This converts the intermediate boronate ester into the free boronic acid.

-

Workup:

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine.

-

Dry over anhydrous Na

SO

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield white needles.

Mechanistic Visualization: Synthesis Pathway

The following diagram illustrates the transformation from the aryl bromide to the boronic acid, highlighting the critical transition states.

Figure 1: Synthetic pathway via cryogenic lithiation. The kinetic control at -78°C prevents benzylic deprotonation of the isopropyl groups.

Application: Sterically Demanding Suzuki-Miyaura Coupling[2][3]

Using this compound in cross-coupling reactions presents a challenge: Transmetallation retardation . The bulky isopropyl groups hinder the approach of the palladium complex to the boron center.

Optimized Coupling Conditions

Standard conditions (Pd(PPh

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: SPhos or XPhos (Buchwald Ligands). Reasoning: These electron-rich, bulky biaryl phosphines facilitate oxidative addition and create a pocket that accommodates the bulky boronic acid during transmetallation.

-

Base: K

PO -

Solvent: Toluene/Water (10:1) at 100 °C.

Catalytic Cycle & Steric Bottleneck

Figure 2: The Suzuki-Miyaura catalytic cycle. The red node highlights the Transmetallation step, which is rate-limiting for this specific boronic acid due to steric hindrance.

Analytical Validation (QC)

To verify the identity and purity of the synthesized or purchased material, compare against these standard spectral data points:

-

H NMR (400 MHz, CDCl

- 7.90 (s, 2H, ortho-H)

- 7.25 (s, 1H, para-H)

- 2.95 (sept, J=6.9 Hz, 2H, CH of isopropyl)

-

1.28 (d, J=6.9 Hz, 12H, CH

-

Note: The B(OH)

protons are broad and chemical shift varies with concentration/solvent (often invisible in CDCl

-

B NMR:

-

Single peak around

29-31 ppm (characteristic of monomeric boronic acid).

-

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Retrieved from

Sources

(3,5-Diisopropylphenyl)boronic Acid: Physicochemical Profiling and Advanced Cross-Coupling Methodologies

Executive Summary

(3,5-Diisopropylphenyl)boronic acid (CAS: 263397-82-6) is a highly specialized organoboron compound utilized extensively in materials science and advanced organic synthesis ()[1]. Characterized by the presence of two bulky isopropyl groups at the meta positions of the phenyl ring, this reagent is prized for its ability to impart steric shielding, hydrophobicity, and kinetic stability to complex molecular frameworks ()[2]. It serves as a critical building block in the synthesis of Covalent Organic Polymers (COPs), Metal-Organic Frameworks (MOFs), and functionalized phosphate ligands ()[3].

Physicochemical Properties & Structural Dynamics

The physical properties of this compound dictate its handling and reactivity ()[4]. The meta-isopropyl substitution creates a unique steric environment. Unlike ortho-substituted analogs which severely hinder the boron center during transmetalation, the 3,5-substitution pattern strikes an optimal balance. It allows for efficient palladium-catalyzed cross-coupling while providing enough steric bulk in the final product to prevent dense intermolecular packing, thereby increasing solubility and porosity in polymer applications ()[2].

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 263397-82-6 ()[1] |

| Molecular Formula | C12H19BO2 ()[4] |

| Molecular Weight | 206.09 g/mol () |

| Melting Point | 142-144 ºC ()[4] |

| Physical Form | Solid (Powder or crystals) ()[5] |

| SMILES | CC(C1=CC(C(C)C)=CC(B(O)O)=C1)C ()[6] |

| Storage Conditions | 2-8°C, Inert atmosphere () |

Storage, Handling, and Self-Validating Integrity Protocols

Boronic acids are inherently susceptible to two primary degradation pathways: protodeboronation (cleavage of the C-B bond) and dehydration to form cyclic boroxines (anhydrides). The storage recommendation of 2-8°C under an inert atmosphere is strictly required to mitigate moisture-induced fluctuations and oxidative degradation ()[5].

Self-Validating Integrity Check

Before deploying this compound in sensitive catalytic cycles, its structural integrity must be validated to prevent stoichiometric imbalances.

-

NMR Profiling : Dissolve a 5 mg sample of the reagent in CDCl3.

-

Diagnostic Check : Monitor the integration of the hydroxyl protons (typically broad, ~8.0 ppm) relative to the aromatic protons. A loss of the -OH signal and a slight upfield shift in the aromatic region indicates conversion to the boroxine trimer.

-

Correction Loop (Validation) : If boroxine formation exceeds 5%, the reagent must be re-hydrolyzed before use. Suspend the solid in THF, add 1.0 equivalent of H2O per boron atom, and stir for 2 hours at room temperature. Remove the solvent under reduced pressure (without heating above 40°C) to recover the free boronic acid.

Applications in Advanced Synthesis: Suzuki-Miyaura Coupling

The primary utility of this compound lies in Suzuki-Miyaura cross-coupling reactions to construct sterically encumbered, electron-rich architectures. A prominent example is the synthesis of 1,3,6,8-tetrakis(4′-amino-3′,5′-diisopropylphenyl)pyrene (TADIPPy), a monomer used to generate highly porous azo-linked COPs for CO2 adsorption and nitroaromatic sensing ()[7]. The bulky isopropyl groups enhance the stability of the resultant polymer against water, acids, and bases by expanding the hydrophobic surface area ()[2].

Step-by-Step Methodology: Synthesis of Bulky Aryl-Pyrene Cores

This protocol describes the multi-fold coupling of this compound (or its protected amine derivative) with a polyhalogenated core (e.g., 1,3,6,8-tetrabromopyrene) ()[7].

-

Reagent Preparation & Degassing :

-

Combine 4.4 equivalents of the boronic acid, 1.0 equivalent of the aryl halide, and 12 equivalents of Na2CO3 in a Schlenk flask ()[7].

-

Causality: The large excess of base is required to efficiently form the reactive boronate complex, which is the actual transmetalating species in the catalytic cycle.

-

-

Catalyst Introduction :

-

Add 0.06 equivalents of Pd(PPh3)4 ()[7].

-

Causality: The tetrakis(triphenylphosphine)palladium(0) catalyst is chosen because its monodentate ligands can dissociate to accommodate the steric bulk of the incoming 3,5-diisopropylphenyl group during the transmetalation step.

-

-

Solvent Addition & Reaction :

-

Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (approx. 4:1 v/v) ()[7].

-

Reflux at 100 °C for 72 hours under a strict nitrogen atmosphere ()[7].

-

Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the starting aryl halide and the emergence of a highly fluorescent blue spot (under 365 nm UV) confirms successful multi-fold coupling.

-

-

Isolation and Purification :

-

Cool the mixture to room temperature. The steric bulk decreases the solubility of the highly symmetric product in cold polar solvents.

-

Filter the precipitated solid and wash sequentially with water (to remove inorganic salts) and cold hexane (to remove unreacted boronic acid and triphenylphosphine oxide) ()[7].

-

Workflow Visualization

Workflow for the Suzuki-Miyaura cross-coupling of this compound.

References

-

Title: Bulky Isopropyl Group Loaded Tetraaryl Pyrene Based Azo-Linked Covalent Organic Polymer for Nitroaromatics Sensing and CO2 Adsorption Source: ACS Omega / PubMed Central (PMC) URL: [Link]

-

Title: 3,5-diisopropylboronic acid - 263397-82-6 - Structure, Synthesis, Properties Source: Organoborons.com URL: [Link]

-

Title: New 4-halo functionalized 2,6-diisopropyl phenyl phosphates Source: RSC New Journal of Chemistry URL: [Link]

Sources

- 1. This compound | 263397-82-6 [sigmaaldrich.com]

- 2. Bulky Isopropyl Group Loaded Tetraaryl Pyrene Based Azo-Linked Covalent Organic Polymer for Nitroaromatics Sensing and CO2 Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 3,5-diisopropylboronic acid - 263397-82-6 - Structure, Synthesis, Properties [organoborons.com]

- 5. This compound | 263397-82-6 [sigmaaldrich.com]

- 6. 263397-82-6 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 7. Bulky Isopropyl Group Loaded Tetraaryl Pyrene Based Azo-Linked Covalent Organic Polymer for Nitroaromatics Sensing and CO2 Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (3,5-Diisopropylphenyl)boronic Acid

Executive Summary & Strategic Rationale

(3,5-Diisopropylphenyl)boronic acid (CAS: 263397-82-6) is a critical organoboron intermediate used primarily to introduce the sterically demanding 3,5-diisopropylphenyl moiety into biaryls via Suzuki-Miyaura cross-coupling. This structural motif is prized in drug discovery and ligand design (e.g., Buchwald ligands) for its ability to restrict bond rotation and enforce specific steric environments around a catalytic center or binding pocket.

Technical Challenge: The primary synthetic challenge lies in the steric bulk of the isopropyl groups. While they provide necessary shielding in the final application, they can retard the rate of metal-halogen exchange and borate trapping during synthesis. Furthermore, the lipophilicity of the diisopropyl groups complicates the purification of the free boronic acid, which is prone to dehydration (forming boroxines) and protodeboronation.

Selected Approach: This guide details a Cryogenic Lithium-Halogen Exchange protocol. While Grignard methods exist, the lithiation route offers superior control over stoichiometry and temperature, minimizing the formation of "ate" complexes and Wurtz coupling byproducts common with sterically hindered halides.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the generation of a hard nucleophile (aryllithium) from the commercially available bromide, followed by electrophilic trapping with a trialkyl borate.

Mechanism:

-

Exchange: 1-Bromo-3,5-diisopropylbenzene undergoes rapid Li-Br exchange with n-BuLi at -78 °C.

-

Trapping: The bulky aryllithium species attacks the boron center of triisopropyl borate.

-

Hydrolysis: Acidic workup hydrolyzes the boronate ester to the free acid.

Figure 1: Reaction pathway for the synthesis of this compound via Li-halogen exchange.

Primary Synthesis Protocol: Lithium-Halogen Exchange

Scale: 10.0 mmol (Adaptable to 50 mmol) Expected Yield: 85–92%

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 1-Bromo-3,5-diisopropylbenzene | 241.17 | 1.0 | 2.41 g | Substrate |

| n-Butyllithium (2.5 M in hexanes) | -- | 1.1 | 4.4 mL | Exchange Reagent |

| Triisopropyl Borate (B(OiPr)₃) | 188.08 | 1.2 | 2.8 mL | Electrophile |

| Tetrahydrofuran (THF) | 72.11 | -- | 25 mL | Solvent (Anhydrous) |

| HCl (2.0 M) | 36.46 | -- | 15 mL | Hydrolysis Agent |

Step-by-Step Methodology

Phase 1: Generation of the Aryllithium Species

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (or Nitrogen) for 15 minutes.

-

Solvation: Charge the flask with 1-Bromo-3,5-diisopropylbenzene (2.41 g, 10 mmol) and anhydrous THF (25 mL).

-

Expert Note: THF is required to stabilize the lithiated intermediate. Diethyl ether can be used but often results in slower exchange rates for bulky substrates.

-

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow the internal temperature to equilibrate for 10 minutes.

-

Lithiation: Add n-Butyllithium (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes.

-

Observation: A color change (often to pale yellow or light pink) indicates the formation of the aryllithium species.

-

Critical Check: Stir at -78 °C for 45 minutes . Do not warm up. The steric bulk of the isopropyl groups prevents rapid degradation, but thermal stability is still limited.

-

Phase 2: Electrophilic Trapping

-

Borate Addition: Add Triisopropyl borate (2.8 mL, 12 mmol) in a single portion (or rapid dropwise) at -78 °C.

-

Why B(OiPr)₃? Triisopropyl borate is preferred over Trimethyl borate (B(OMe)₃) for this substrate. The bulkier isopropoxy groups on boron match the substrate's steric profile, reducing the risk of forming "ate" complexes (double addition of the aryl group to boron).

-

-

Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath. Allow the reaction to warm to room temperature (20–25 °C) naturally over 1–2 hours. The solution should become clear or slightly cloudy.

Phase 3: Hydrolysis & Workup

-

Quench: Cool the mixture to 0 °C (ice bath) and slowly add 2M HCl (15 mL). Stir vigorously for 30 minutes.

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with Brine (20 mL). Dry over anhydrous MgSO₄ or Na₂SO₄ .

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap). Do not overheat (>45 °C) to prevent dehydration to the boroxine (anhydride).

Purification & Characterization

The crude product often contains trace protodeboronated side product (1,3,5-triisopropylbenzene) or boroxine.

Purification Strategy

Method A: Recrystallization (Recommended)

-

Solvent System: Acetonitrile/Water or Hexane/Ethyl Acetate.

-

Protocol: Dissolve crude solid in minimum hot Acetonitrile (~60 °C). Add water dropwise until turbidity persists. Cool slowly to 4 °C.

-

Target Purity: >97% (HPLC).

Method B: The "Pinacol Latch" (For High Purity Requirements) If the free acid is difficult to purify, convert it to the pinacol ester, which is lipophilic and silica-stable.

-

Stir crude acid with Pinacol (1.1 eq) and MgSO₄ in CH₂Cl₂ for 2 hours.

-

Filter and pass through a short silica plug (elute with Hexanes/EtOAc).

-

Hydrolyze back to acid using NaIO₄/NH₄OAc/Acetone/Water if the free acid is strictly required, or use the ester directly in coupling.

Analytical Data (Reference)

-

Physical State: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ 7.90 (s, 2H, Ar-H ortho), 7.25 (s, 1H, Ar-H para), 2.95 (sept, J=6.9 Hz, 2H, CH), 1.30 (d, J=6.9 Hz, 12H, CH₃). Note: The OH protons of boronic acids are often broad or invisible depending on water content/solvent.

-

¹¹B NMR: δ ~30-32 ppm (Broad singlet).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Lithiation | Ensure reagents are fresh (titrate n-BuLi). Increase lithiation time to 1 hour. |

| Protodeboronation (Ar-H observed) | Wet Solvents or Acidic Quench too harsh | Use strictly anhydrous THF. Quench at 0°C. Ensure pH is not <1 during workup. |

| Wurtz Coupling (Ar-Ar dimer) | Temperature too high during Li-exchange | Maintain -78 °C strictly. Add n-BuLi slower to avoid localized heating. |

| Oily Product | Boroxine formation | This is common. Boroxines (anhydrides) are often active in Suzuki couplings. To revert to acid, recrystallize from water/acetone. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the target boronic acid.

Safety Considerations

-

n-Butyllithium: Pyrophoric. Handle under inert atmosphere only. Have a bucket of sand or Class D extinguisher nearby.

-

Boronic Acids: Generally low toxicity but should be handled as potential irritants.

-

THF: Peroxide former. Ensure solvent is fresh and distilled/inhibited.

References

-

Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[5] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

-

Boronic Acid Synthesis Review: Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

- Purification of Boronic Acids: Santucci, O., et al. (2020). Practical Guide to the Purification of Boronic Acids. Organic Process Research & Development. (Generalized reference based on standard industry practices described in Org. Proc. Res. Dev.).

-

Starting Material Data: Sigma-Aldrich. 1-Bromo-3,5-diisopropylbenzene Product Information. Link

Sources

Spectroscopic Characterization Guide: (3,5-Diisopropylphenyl)boronic Acid

Abstract

This technical guide provides a comprehensive spectroscopic analysis of (3,5-Diisopropylphenyl)boronic acid (CAS: 263397-82-6 ), a sterically demanding organoboron intermediate critical for Suzuki-Miyaura cross-coupling reactions. Designed for research scientists and process chemists, this document details the nuclear magnetic resonance (

Introduction & Structural Significance

This compound is distinguished by two bulky isopropyl groups at the meta positions. This steric bulk prevents rotational freedom in subsequent coupling products (atropisomerism) and increases solubility in non-polar organic solvents compared to unsubstituted phenylboronic acid.

Key Chemical Properties:

-

Molecular Formula:

-

Molecular Weight: 206.09 g/mol

-

Physical State: White to off-white solid

-

Solubility: Soluble in MeOH, DMSO,

(with potential dehydration); low solubility in water.

The Boroxine Equilibrium (Critical Insight)

Unlike simple carboxylic acids, boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). In dry solvents (e.g.,

Experimental Protocols

Synthesis & Purification Workflow

The synthesis typically proceeds via lithium-halogen exchange of 1-bromo-3,5-diisopropylbenzene followed by borate trapping.

Protocol:

-

Lithiation: Treat 1-bromo-3,5-diisopropylbenzene with

-BuLi (1.1 equiv) in anhydrous THF at -

Borylation: Add triisopropyl borate (

, 1.2 equiv) dropwise. -

Hydrolysis: Quench with 1M HCl to hydrolyze the boronate ester to the free acid.

-

Purification: Recrystallize from acetonitrile/water or hexanes to remove deboronated byproducts (1,3-diisopropylbenzene).

Sample Preparation for Spectroscopy

-

NMR: Dissolve ~10 mg in

(preferred for free acid stability) or -

MS: Prepare a 10

g/mL solution in Methanol (LC-MS) or use direct insertion probe (EI-MS).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The molecule possesses

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H (Ortho) | 7.90 – 7.95 | Doublet ( | 2H | H-2, H-6 |

| Ar-H (Para) | 7.25 – 7.30 | Triplet ( | 1H | H-4 |

| -CH- (Methine) | 2.90 – 3.00 | Septet ( | 2H | Isopropyl CH |

| -CH | 1.25 – 1.30 | Doublet ( | 12H | Isopropyl CH |

| B-OH | ~4.5 – 8.0 | Broad Singlet | 2H | Variable (Solvent dependent) |

Note: In

C NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Notes |

| C-B (Ipso) | ~130 - 135 | Broad/Weak. Quadrupolar relaxation of Boron often makes this carbon invisible. |

| C-iPr (Meta) | 148.0 – 148.5 | Quaternary carbon bearing the isopropyl group. |

| Ar-C (Ortho) | 132.0 – 133.0 | Deshielded by Boron. |

| Ar-C (Para) | 126.0 – 127.0 | |

| Isopropyl CH | 34.0 – 34.5 | |

| Isopropyl CH | 24.0 – 24.5 |

B NMR (128 MHz,

)

-

Signal:

~30–32 ppm (Broad singlet). -

Diagnostic: A shift to ~20 ppm indicates boronate ester formation; a shift to ~0–5 ppm indicates a tetrahedral boronate "ate" complex (e.g., if base is present).

Mass Spectrometry (MS)

Boron has two stable isotopes:

-

ESI-MS (Negative Mode):

-

: Observed at

-

: Often observed in methanol (

-

: Observed at

-

EI-MS (70 eV):

-

Often dehydrates in the source.

-

Base Peak:

~191 ( -

Boroxine Peak:

~564 (

-

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration | Intensity |

| 3200 – 3450 | O-H Stretch | Broad, Strong (H-bonding) |

| 2960, 2925 | C-H Stretch ( | Strong (Isopropyl groups) |

| 1340 – 1360 | B-O Stretch | Strong, Characteristic |

| 1600, 1460 | C=C Aromatic | Medium |

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound, distinguishing between the free acid and the boroxine forms.

Caption: Analytical workflow highlighting the synthesis and the critical equilibrium between boronic acid monomer and boroxine trimer during characterization.

References

-

Synthesis & Characterization: European Journal of Organic Chemistry, 2006 , 12, 2727–2738. (Primary synthesis of 3,5-diisopropylphenylboronic acid derivatives). Link

-

General Boronic Acid NMR Data: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011 . Link

-

Boroxine Equilibrium: Iwamura, T. et al. "Equilibrium of Boronic Acids and Boroxines in Solution." Journal of Organic Chemistry, 2014 , 79, 2078–2085. Link

-

Precursor Data (1-Bromo-3,5-diisopropylbenzene): PubChem Compound Summary for CID 11470330. Link

Crystal Structure of (3,5-Diisopropylphenyl)boronic Acid: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of (3,5-Diisopropylphenyl)boronic acid (CAS: 263397-82-6), a critical organoboron building block in medicinal chemistry, covalent organic framework (COF) synthesis, and transition metal catalysis. We examine the molecular geometry, supramolecular hydrogen-bonding synthons, and steric modulation introduced by the bulky isopropyl groups. Detailed protocols for synthesis, crystallization, and structural characterization are provided to support researchers in drug development and materials science.

Introduction: Steric Modulation in Boronic Acids

Arylboronic acids are ubiquitous in organic synthesis, primarily due to their stability and reactivity in Suzuki-Miyaura cross-coupling. However, the structural landscape of substituted arylboronic acids is dictated by a delicate balance between electronic conjugation (favoring planarity) and steric repulsion (inducing torsion).

This compound represents a class of "sterically modulated" ligands. Unlike the parent phenylboronic acid, which forms infinite hydrogen-bonded sheets, the 3,5-diisopropyl derivative introduces significant hydrophobic bulk. This steric shielding is strategic:

-

Catalysis: It prevents catalyst deactivation by restricting the approach of competing nucleophiles in Au(III) and Pd(II) cycles.

-

COFs: It dictates pore size and topology in boroxine-linked frameworks.

-

Drug Discovery: The lipophilic isopropyl groups enhance membrane permeability and hydrophobic pocket occupancy in protein targets.

Structural Analysis & Crystallography[1][2][3][4][5][6]

Molecular Geometry

The molecular structure of this compound is characterized by the trigonal planar geometry of the boron atom (sp² hybridized) and the conformational flexibility of the isopropyl substituents.

-

Boronic Acid Moiety: The

group typically adopts a syn-anti or syn-syn conformation relative to the C-B bond. In the absence of ortho substituents, the -

Isopropyl Substituents: The two isopropyl groups at the meta positions (3,5) rotate to minimize steric clash with adjacent ring protons. This creates a "hydrophobic sheath" around the aromatic core, significantly increasing the molecule's solubility in non-polar solvents compared to phenylboronic acid.

Supramolecular Synthons

In the solid state, arylboronic acids are dominated by hydrogen-bonding interactions. The primary supramolecular synthon is the centrosymmetric dimer formed via pairwise

-

Synthon:

homodimer. -

Interaction: Two molecules link via their

groups. -

Packing: While phenylboronic acid stacks these dimers into infinite sheets (Space Group Iba2), the bulky 3,5-diisopropyl groups disrupt this tight

-stacking. The crystal packing is driven by van der Waals interactions between the isopropyl chains, often resulting in lower-density structures with discrete dimeric units rather than extended networks.

Comparative Lattice Metrics

While the exact unit cell of the free acid is polymorph-dependent, its structural behavior is inferred from its derivatives and analogues:

| Parameter | Phenylboronic Acid (Parent) | This compound (Predicted/Analogous) |

| Crystal System | Orthorhombic | Monoclinic or Triclinic (Lower symmetry due to bulk) |

| Space Group | Iba2 | P2₁/c or P\bar{1} (Common for bulky organics) |

| Primary Interaction | H-bonded Sheets (Infinite) | Discrete H-bonded Dimers ( |

| Solubility | High in polar solvents (MeOH) | High in non-polar solvents (Hexane/DCM) |

Experimental Protocols

Synthesis Workflow

The synthesis relies on the generation of a hard nucleophile (Grignard or Aryllithium) followed by electrophilic trapping with a borate ester. The Lithium-Halogen Exchange method is preferred for higher purity.

Protocol: Lithiation-Borylation

-

Reagents: 1-Bromo-3,5-diisopropylbenzene (1.0 eq),

-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq), anhydrous THF. -

Setup: Flame-dried 3-neck flask, Ar atmosphere, low-temperature thermometer.

-

Procedure:

-

Dissolve 1-bromo-3,5-diisopropylbenzene in anhydrous THF (0.5 M) and cool to -78 °C .

-

Add

-BuLi dropwise over 20 min. Maintain temp < -70 °C. Stir for 1 h to form the aryllithium species. -

Add Triisopropyl borate (

) dropwise. The solution may become viscous. -

Allow to warm to Room Temperature (RT) overnight.

-

Hydrolysis: Quench with 1M HCl (aq) and stir vigorously for 1 h to hydrolyze the boronate ester to the free acid.

-

-

Purification: Extract with diethyl ether (

). Wash organics with brine, dry over

Crystallization for X-Ray Diffraction

Obtaining single crystals suitable for XRD requires controlling the kinetics of nucleation to favor the formation of the hydrogen-bonded dimer lattice.

-

Method A (Slow Evaporation): Dissolve 50 mg in minimal Acetonitrile (

). Place in a small vial covered with Parafilm containing a single pinhole. Allow to stand at RT for 3-5 days. -

Method B (Vapor Diffusion): Dissolve 50 mg in DCM (inner vial). Place in a larger jar containing Pentane (antisolvent). Seal the outer jar. Pentane vapor will diffuse into the DCM, slowly lowering solubility and inducing crystallization.

Visualization of Synthesis & Assembly

The following diagram illustrates the transformation from the aryl bromide to the supramolecular assembly observed in the crystal lattice.

Caption: Step-wise synthesis and self-assembly pathway of this compound.

Applications in Drug Development & Materials[7]

Covalent Organic Frameworks (COFs)

The 3,5-diisopropyl group is a critical modulator in COF synthesis. In boroxine-linked COFs (formed by the trimerization of boronic acids), the bulky isopropyl groups prevent the formation of eclipsed

Transition Metal Catalysis

In Au(III) and Pd(II) catalysis, this boronic acid serves as a precursor to bulky biaryl ligands. The crystal structure of derived Au(III) pincer complexes reveals that the isopropyl groups create a protective pocket around the metal center, enhancing the lifetime of the active catalyst species by retarding bimolecular decomposition pathways.

References

-

Dalton Transactions , 2022. "Synthesis of substituted (N,C) and (N,C,C) Au(III) complexes: the influence of sterics and electronics on cyclometalation reactions." Royal Society of Chemistry.

-

New Journal of Chemistry , 2016.[1] "New 4-halo functionalized 2,6-diisopropyl phenyl phosphates... characterized by single crystal X-ray diffraction studies." Royal Society of Chemistry.

-

Organic Syntheses , 2008. "Synthesis of Arylboronic Acids via the Lithium-Halogen Exchange." Org. Synth.

-

Cambridge Structural Database (CSD) . "Crystal structure data for arylboronic acid derivatives." CCDC.

Sources

Technical Guide: Lewis Acidity Profile and Catalytic Utility of (3,5-Diisopropylphenyl)boronic Acid

This guide is structured as an advanced technical resource for researchers requiring precise control over Lewis acidity in catalytic cycles and molecular recognition platforms.

Executive Summary

(3,5-Diisopropylphenyl)boronic acid is a specialized organoboron reagent characterized by its unique balance of lipophilicity and attenuated Lewis acidity . Unlike its electron-deficient analogs (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) which act as aggressive Lewis acids, the 3,5-diisopropyl variant exhibits an electron-rich profile due to the inductive (+I) donation from the isopropyl groups.

This guide details the physicochemical basis of its reactivity, provides validated protocols for quantifying its Lewis acidity (Gutmann-Beckett method), and outlines its application in transition-metal catalysis where solubility and mild transmetallation kinetics are critical.

Molecular Architecture & Electronic Theory

To effectively utilize this compound, one must understand the structure-activity relationship (SAR) governing its boron center.

Electronic Modulation (The Inductive Effect)

The Lewis acidity of arylboronic acids is dictated by the electrophilicity of the empty

-

Substituent Effect: The isopropyl groups at the 3 and 5 positions exert a positive inductive effect (+I).

-

Result: This increases electron density on the aromatic ring, which is inductively relayed to the boron center.

-

Acidity Consequence: The boron becomes less electrophilic compared to phenylboronic acid. Consequently, the pKa of this compound is projected to be higher (approx. 9.2–9.5) than that of phenylboronic acid (8.8), making it a "softer" Lewis acid.

Steric & Solvation Parameters

While 2,6-substitution creates direct steric blockades around the boron (inhibiting reaction), 3,5-substitution provides a different advantage:

-

Remote Bulk: The isopropyl groups do not sterically hinder the approach of small nucleophiles (like hydroxide or fluoride) to the boron center.

-

Lipophilicity: The primary function of the 3,5-diisopropyl motif is to drastically enhance solubility in non-polar organic solvents (Hexanes, Toluene) compared to the parent phenylboronic acid. This is crucial for homogenous catalysis in non-polar media.

Structural Logic Diagram

The following diagram illustrates the causal relationship between the structural features and the resulting physicochemical properties.

Figure 1: Structure-Activity Relationship (SAR) map detailing how 3,5-diisopropyl substitution modifies the electronic and physical behavior of the boronic acid.

Quantifying Lewis Acidity: The Gutmann-Beckett Method[1][2][3][4]

For precise applications, relying on theoretical pKa is insufficient. The Gutmann-Beckett method is the industry standard for experimentally determining the Lewis acidity of organoboron species in organic solvents.

Principle

This method uses Triethylphosphine oxide (TEPO) as a 31P NMR probe.[1] The oxygen of TEPO coordinates to the boron center. The magnitude of the change in the 31P chemical shift (

Experimental Protocol

Objective: Determine the Acceptor Number (AN) of this compound.

Reagents:

-

Analyte: this compound (dried under vacuum >4h).

-

Probe: Triethylphosphine oxide (TEPO), sublimed/purified.

-

Solvent: CDCl3 (dried over molecular sieves).

-

Standard: Triphenyl phosphate (optional internal standard).

Workflow:

-

Sample Preparation: In an inert atmosphere (glovebox or N2 line), dissolve the boronic acid (0.1 mmol) in 0.6 mL CDCl3.

-

Probe Addition: Add TEPO (0.1 mmol) to the solution. Ensure a 1:1 stoichiometric ratio to observe the adduct.

-

NMR Acquisition: Acquire a 31P{1H} NMR spectrum.

-

Reference: Run a blank sample of TEPO in CDCl3 (typically

~ 41.0 ppm). -

Calculation:

Interpretation:

-

High AN (>70): Strong Lewis Acid (e.g., B(C6F5)3).

-

Moderate AN (30-60): Moderate Lewis Acid (e.g., PhBCl2).

-

Low AN (<25): Weak Lewis Acid. (Expected range for 3,5-diisopropyl derivative due to +I effect).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Gutmann-Beckett Lewis acidity determination.

Comparative Data Profile

The following table contrasts this compound with common benchmarks.

| Compound | Substituent Effect | Est.[2][3][4][5][6][7][8] pKa (aq) | Est. Acceptor Number (AN) | Solubility (Hexane) |

| This compound | +I (Donating) | ~9.2 - 9.5 | < 15 | High |

| Phenylboronic acid | None (Reference) | 8.8 | ~18 | Low |

| 4-Methoxyphenylboronic acid | +M (Strong Donor) | 9.3 | < 15 | Low |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | -I (Strong Withdrawing) | 7.2 | > 35 | Moderate |

Note: AN values are estimated based on electronic trends relative to PhB(OH)₂ (AN ~18-20).

Applications in Catalysis & Synthesis[10][11][12][13]

The specific utility of this compound lies in its lipophilicity and mild acidity .

Suzuki-Miyaura Coupling in Non-Polar Media

Standard boronic acids often require polar co-solvents (DMF, Alcohols) for solubility. The 3,5-diisopropyl derivative is ideal for couplings where the substrate is highly lipophilic or water-sensitive.

Protocol: Lipophilic Coupling

-

Catalyst Loading: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).

-

Base: K₃PO₄ (2.0 equiv), suspended in Toluene (anhydrous).

-

Reactants: Aryl Chloride (1.0 equiv) + this compound (1.2 equiv).

-

Conditions: Heat to 80°C under Argon for 12h.

-

Mechanism: The bulky, electron-rich boronic acid undergoes transmetallation slower than electron-deficient analogs, which can reduce homocoupling side reactions and allow for controlled catalyst turnover.

Reversible Diol Recognition

Due to its higher pKa, this boronic acid binds to diols (sugars, catechols) only at higher pH levels compared to phenylboronic acid. This allows for selective sensing :

-

It acts as a "high-threshold" sensor that differentiates between diols based on their binding constants, useful in sensor arrays for saccharide detection.

References

-

Gutmann-Beckett Method: Beckett, M. A., et al. "The Gutmann-Beckett method for the determination of Lewis acidity."[9][10][11][2] Coordination Chemistry Reviews, 2007. Link

-

Boronic Acid Acidity Trends: Yan, J., et al. "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents." Chemistry – A European Journal, 2022. Link

-

Catalytic Applications: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link

-

Compound Data: Sigma-Aldrich Product Sheet for this compound (CAS 263397-82-6).[12] Link

Sources

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shenvilab.org [shenvilab.org]

- 8. researchgate.net [researchgate.net]

- 9. magritek.com [magritek.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. This compound | 263397-82-6 [sigmaaldrich.com]

Commercial availability of (3,5-Diisopropylphenyl)boronic acid

Executive Summary: Strategic Utility & Supply Status

(3,5-Diisopropylphenyl)boronic acid (CAS: 263397-82-6 ) is a specialized organoboron building block used primarily to introduce lipophilic bulk into biaryl scaffolds without imposing the severe steric hindrance associated with ortho-substituted analogs (e.g., 2,6-diisopropylphenyl derivatives).

Unlike "Dipp" (2,6-diisopropylphenyl) groups which are used to kinetically stabilize reactive centers by blocking the metal/active site, the 3,5-diisopropyl substitution pattern serves a different strategic purpose:

-

Solubility Modulation: The meta-isopropyl groups significantly disrupt

- -

Remote Steric Bulk: In ligand design (phosphines, NHCs), it increases the cone angle and lipophilicity without directly blocking the coordination sphere.

Supply Chain Status:

-

Availability: Readily available from Tier 1 and Tier 2 suppliers (Sigma-Aldrich, BLD Pharm, Ambeed).

-

Lead Time: Typically "In Stock" for gram-scale (1g–25g); bulk (>100g) often requires a 2–3 week lead time for synthesis on demand.

-

Cost Driver: Pricing is driven by the precursor 1-bromo-3,5-diisopropylbenzene , which requires controlled bromination of 1,3,5-triisopropylbenzene to avoid over-bromination.

Chemical Profile & Critical Quality Attributes (CQAs)

When sourcing this material for GMP or high-precision catalysis, the following specifications are critical.

| Attribute | Specification | Technical Note |

| CAS Number | 263397-82-6 | Verify against CAS 215527-70-1 (sometimes mislabeled in databases). |

| Formula | MW: 206.09 g/mol | |

| Purity | Critical: Commercial samples often contain 5–15% boroxine (anhydride). | |

| Appearance | White to off-white powder | Yellowing indicates oxidation of the isopropyl benzylic positions. |

| Solubility | Soluble in MeOH, DCM, THF | Insoluble in water; requires base activation for Suzuki coupling. |

| Melting Point | 142–144 °C | Broadening indicates high boroxine content or impurities. |

The Boroxine Equilibrium (QC Red Flag)

Like most arylboronic acids, this compound exists in a reversible equilibrium with its cyclic trimeric anhydride (boroxine).

-

Impact: A "95% pure" sample may actually be a mixture of acid and boroxine. This alters the stoichiometry of your reaction (3 moles of acid = 1 mole of boroxine).

-

QC Protocol: Run

NMR in

Synthesis & Manufacturing Dynamics

Understanding the manufacturing route helps in assessing supply risks and the "Make vs. Buy" decision.

Industrial Synthesis Pathway

The commercial synthesis relies on the transmetallation of the aryl bromide. The high symmetry of the 3,5-substitution pattern simplifies the purification, as no regioisomers are formed during the lithiation step.

Figure 1: Industrial synthesis workflow. The bromination step is the yield-limiting factor due to the potential for poly-bromination.

Make vs. Buy Analysis

-

Buy: Recommended for needs

. The commercial price (~$30/g) justifies the time saved on purification. -

Make: Viable for

needs. The precursor 1-bromo-3,5-diisopropylbenzene (CAS 23058-81-3) is commercially available and stable. Converting the bromide to the boronic acid via lithiation is high-yielding (>85%) if strict anhydrous conditions are maintained.

Handling & Experimental Protocols

Protocol: Stoichiometry Correction for Boroxine Content

Since the commercial material is often a mix of acid and anhydride, gravimetric weighing can lead to under-loading the catalyst.

-

Dissolve: Dissolve 10 mg of sample in

. -

Analyze: Check

NMR.-

Monomer peaks:

~7.5 ppm (Ar-H). -

Boroxine peaks: Often shifted slightly downfield.

-

-

Correction: If broad peaks or multiple sets are seen, treat the molecular weight as an average or add 5% excess equivalents in your coupling reaction to compensate for the lower effective mass of the boroxine form (which has lost 3 water molecules).

Protocol: Suzuki-Miyaura Coupling (High Steric Bulk Optimization)

The isopropyl groups at 3,5-positions increase lipophilicity but do not sterically hinder the boron center. Standard conditions apply, but solubility is the key advantage.

-

Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1). Note: This boronic acid is highly soluble in non-polar toluene, unlike simple phenylboronic acid.

-

Base:

(3.0 equiv). -

Catalyst:

(3 mol%) or -

Temperature: 80–100 °C.

Application Context & Case Studies

Case Study 1: Covalent Organic Frameworks (COFs)

In the development of TADIPPy (a pyrene-based COF monomer), the 3,5-diisopropylphenyl group is essential.[1]

-

Mechanism: Large planar systems like pyrene suffer from irreversible aggregation due to

- -

Solution: Attaching 3,5-diisopropylphenyl groups creates a "propeller" shape. The meta-isopropyl groups act as steric bumpers, preventing the layers from collapsing too tightly while maintaining enough porosity for gas adsorption (

capture) or sensing (nitroaromatics detection).

Case Study 2: Ligand Design (Phosphines)

When synthesizing biaryl phosphine ligands (e.g., Buchwald-type ligands), the 3,5-diisopropyl group is used to fine-tune the electronic and steric properties.

-

Effect: It increases the solubility of the resulting palladium complex in non-polar solvents (hexane/toluene) used in polymerization reactions, without blocking the metal center as a 2,6-substituent would.

Figure 2: Functional utility map. The compound is a strategic tool for modulating solubility and aggregation.

References

-

Sigma-Aldrich. this compound Product Specification.

-

Dalapati, S., et al. (2017). "Bulky Isopropyl Group Loaded Tetraaryl Pyrene Based Azo-Linked Covalent Organic Polymer for Nitroaromatics Sensing and CO2 Adsorption." ACS Omega, 2(7), 3616–3626.

-

BLD Pharm. Material Safety Data Sheet (MSDS) - this compound.

-

ChemicalBook. Synthesis of 1,3,5-Triisopropylbenzene and derivatives.

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

Sources

Engineering Carbon-Carbon Bonds: An In-Depth Guide to Sterically Hindered Boronic Acids

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern carbon-carbon bond formation in pharmaceutical drug discovery and materials science. However, the application of sterically hindered boronic acids —such as ortho-substituted aryl, polyfluorophenyl, and complex heterocyclic variants—presents a profound kinetic challenge. The steric bulk severely retards the transmetalation step, allowing competing degradation pathways like protodeboronation to dominate.

As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic causality behind these failures and provide field-proven, self-validating strategies to overcome them. By engineering the catalytic pocket with advanced biaryl phosphine ligands and employing kinetic masking strategies like MIDA boronates, researchers can achieve near-quantitative yields even with the most recalcitrant substrates.

The Mechanistic Dichotomy: Stability vs. Reactivity

To successfully couple sterically hindered boronic acids, one must first understand their primary mode of failure: protodeboronation (the hydrolytic cleavage of the C-B bond to yield an Ar-H byproduct).

The kinetics of protodeboronation are highly dependent on the speciation of the boron center, which is dictated by pH and steric strain. When a boronic acid or ester is exposed to the basic conditions required for SMC, it forms a tetrahedral borate complex (

Surprisingly, while esterification is generally assumed to protect the boron center, kinetic data reveals that certain cyclic esters actually accelerate degradation. For example, six-membered ring esters can undergo protodeboronation up to two orders of magnitude faster than their parent free boronic acids due to 1,3-diaxial ring strain in the cyclic boronate intermediate[1][2].

Competing pathways: Suzuki-Miyaura transmetalation vs. protodeboronation.

Ligand Engineering: The Buchwald Solution

When transmetalation is sterically hindered, the lifetime of the highly reactive Pd(II) intermediate is extended, increasing the probability of catalyst deactivation or substrate degradation. To force the reaction forward, the catalytic pocket must be engineered using dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos[3][4].

The Causality of Ligand Design:

-

Accelerated Oxidative Addition: The electron-rich dicyclohexyl or di-tert-butyl phosphine moiety increases the electron density at the palladium center, facilitating oxidative addition into deactivated aryl halides.

-

Stabilization of Monoligated Pd(0): The steric bulk of the lower arene ring forces the formation of a highly active

species, preventing the formation of unreactive -

Promoting Reductive Elimination: Once the sterically hindered boronic acid finally transmetalates, the sheer steric bulk of the Buchwald ligand forces the two aryl groups on the Pd(II) center together, dramatically lowering the activation energy (

) for reductive elimination[4].

By utilizing specific Pd-XPhos or Pd-SPhos precatalysts, cross-coupling of highly unstable or hindered substrates (e.g., 2-thiophenyl boronic acid) can be achieved in >90% yield, even at catalyst loadings as low as 0.025 mol %[3][4].

Chemical Masking: The MIDA Boronate Paradigm

For substrates where ligand engineering alone is insufficient to outpace protodeboronation, the boron center must be chemically masked. Developed by the Burke group, N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in handling unstable boronic acids[5][6].

Unlike standard boronic esters, MIDA boronates feature a dative Nitrogen-Boron bond that renders the boron center

The Slow-Release Mechanism:

When subjected to mild aqueous base (e.g.,

MIDA boronate slow-release mechanism minimizing transient boronic acid decomposition.

Quantitative Performance Metrics

To guide experimental design, the following table synthesizes the kinetic stability and coupling efficiency of various boronic acid derivatives when applied to sterically hindered systems.

| Boronic Derivative | Benchtop Stability | Susceptibility to Protodeboronation | Optimal Coupling Strategy | Typical SMC Yield (Hindered) |

| Free Boronic Acid | Poor (Days)[5] | High (Half-lives vary by 10 orders of magnitude)[2] | Direct SMC with Buchwald Ligands | < 20% - 50% |

| Pinacol Ester (Bpin) | Moderate to High | Low | Pre-catalyst G3/G4 Systems | 80% - 95%[4] |

| MIDA Boronate | Excellent (>60 Days)[5] | Very Low (Kinetically Masked) | Slow-Release (Aqueous Base) | > 90%[5][6] |

| 6-Membered Esters | Variable | Extremely High (Faster than free acid)[2] | Avoid for hindered substrates | Poor |

Self-Validating Experimental Protocol: Slow-Release SMC

This protocol is designed as a self-validating system for the cross-coupling of a highly deactivated, sterically hindered aryl chloride (e.g., 2,4-dimethoxychlorobenzene) with an unstable MIDA boronate. Every step includes a mechanistic rationale and a validation checkpoint.

Reagents Required:

-

Aryl Chloride (1.0 equiv)

-

MIDA Boronate (1.2 equiv)

- (5 mol %)

-

SPhos ligand (10 mol %)

-

Anhydrous

(7.5 equiv) -

1,4-Dioxane / Deionized

(5:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Activation (Glovebox)

-

In a nitrogen-filled glovebox, combine

and SPhos in a dry 20 mL reaction vial. -

Causality: The 1:2 Palladium-to-Ligand ratio is critical. It ensures the thermodynamic sink favors the formation of the active

species upon initial reduction, preventing the precipitation of palladium black. -

Validation Checkpoint: Upon addition of a few drops of solvent, the initial orange/red color of

should transition to a pale yellow/translucent state, indicating successful complexation.

Step 2: Reagent Assembly

-

Add the Aryl Chloride, MIDA Boronate, and

to the vial. -

Causality: A slight excess (1.2 equiv) of the MIDA boronate is used to compensate for any trace protodeboronation that escapes the slow-release capture. The massive excess of base (7.5 equiv) is required because hydroxide is consumed in both the hydrolysis of the MIDA ligand and the transmetalation step of the catalytic cycle.

Step 3: Solvent Addition and Heating

-

Add the degassed 5:1 Dioxane/

mixture to achieve a 0.07 M concentration. Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 60 °C with vigorous stirring (800 rpm). -

Causality: 60 °C provides the exact thermodynamic energy required to achieve a ~3-hour continuous release profile for the MIDA boronate[5]. Higher temperatures will accelerate hydrolysis beyond the catalyst's turnover rate, leading to protodeboronation.

-

Validation Checkpoint: Monitor the reaction via LCMS at

hour. You should observe the intact MIDA boronate, a very small trace of free boronic acid, and the emerging product mass. If a large spike of free boronic acid is observed, the hydrolysis is proceeding too quickly (lower the temperature).

Step 4: Quenching and Phase Separation

-

After 6-24 hours, cool to room temperature. Dilute with Ethyl Acetate and wash with 1M NaOH (aq).

-

Causality: The 1M NaOH wash serves a dual purpose: it deprotonates the cleaved iminodiacetic acid byproduct, pulling it entirely into the aqueous layer, and it destroys any unreacted boronic acid.

-

Validation Checkpoint: TLC of the organic layer should show a single major spot (the biaryl product) with no baseline streaking (indicating complete removal of the MIDA ligand). Dry over

, concentrate, and purify via standard flash chromatography.

References

1.[1] Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ed.ac.uk URL:

2.[2] Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: nih.gov URL:

3.[5] Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: nih.gov URL:

4.[3] Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: researchgate.net URL:

5.[6] Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society Source: acs.org URL:

6.[4] Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Source: acs.org URL:

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Suzuki coupling protocol using (3,5-Diisopropylphenyl)boronic acid

Application Note: Suzuki-Miyaura Cross-Coupling of (3,5-Diisopropylphenyl)boronic Acid

Introduction & Reagent Profile

This compound (CAS: 263397-82-6) is a specialized organoboron building block used frequently in the synthesis of bulky biaryl ligands (e.g., for olefin polymerization catalysts), liquid crystals, and lipophilic pharmaceutical intermediates.

Unlike simple phenylboronic acid, this reagent presents two distinct physicochemical challenges:

-

Lipophilicity: The two isopropyl groups significantly reduce water solubility, rendering standard highly aqueous Suzuki protocols ineffective.

-

Steric Bulk & Electronic Activation: While not as hindered as 2,6-disubstituted analogs, the 3,5-isopropyl pattern creates a "greasy" and moderately bulky environment that can retard the transmetallation step, increasing the risk of protodeboronation (hydrolytic cleavage of the C-B bond) before coupling occurs.

This guide provides two validated protocols: a High-Performance Method for difficult partners (aryl chlorides/crowded systems) and a Standard Method for routine synthesis (aryl bromides/iodides).

Reagent Specifications

| Property | Value | Critical Note |

| CAS Number | 263397-82-6 | Verify against Certificate of Analysis. |

| Appearance | White to off-white solid | Hygroscopic; store under inert gas if possible. |

| Molecular Weight | 206.09 g/mol | - |

| Solubility | High: THF, Dioxane, DCMLow: Water, MeOH | Do not use 100% aqueous bases; biphasic systems are required. |

| Stability | Susceptible to protodeboronation | Avoid prolonged heating (>12h) in acidic or highly aqueous media. |

Critical Parameter Analysis

To ensure reaction success, we must optimize the catalytic cycle, specifically focusing on Transmetallation (the rate-limiting step for bulky boronic acids).

A. Catalyst Selection

-

Recommendation: XPhos Pd G2 or SPhos Pd G2 .

-

Rationale: These Buchwald precatalysts generate monoligated Pd(0) species. The bulky biaryl phosphine ligands (XPhos/SPhos) create a spacious coordination sphere that accommodates the 3,5-diisopropylphenyl group, facilitating rapid transmetallation while suppressing homocoupling.

-

Alternative:Pd(dppf)Cl₂·DCM . Robust for aryl bromides but may struggle with aryl chlorides or extremely crowded partners.

B. Solvent System

-

Recommendation: 1,4-Dioxane / Water (4:1 v/v) .

-

Rationale: Dioxane solubilizes the lipophilic boronic acid effectively. The water component is strictly required to dissolve the inorganic base and activate the boronic acid (forming the boronate species

), which is the actual transmetallating species.

C. Base

-

Recommendation: Potassium Phosphate Tribasic (

) . -

Rationale:

provides a high concentration of active base in the aqueous phase without the gas evolution associated with carbonates (

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for: Aryl chlorides, sterically crowded partners, or high-value synthesis.

Materials:

-

This compound (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base:

(2.0 equiv, 0.5 M in water) -

Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

-

Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), this compound (247 mg, 1.2 mmol), and XPhos Pd G2 (15-23 mg).

-

Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

). Oxygen promotes homocoupling. -

Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe. Stir until solids are mostly dispersed.

-

Base Activation: Inject degassed aqueous

solution (0.5 M, 4 mL). The mixture will become biphasic. -

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM) to ensure phase mixing.

-

Time: Typically 2–4 hours. Monitor by HPLC/TLC.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate layers. Extract aqueous layer

with Ethyl Acetate. -

Purification: Dry organics over

, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc). Note: Product will likely be very lipophilic; start with 100% Hexanes.

Protocol B: Cost-Effective Method (Standard)

Best for: Aryl bromides/iodides, scale-up.

Materials:

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) -

Solvent: Toluene / Ethanol / Water (4:1:1)

Step-by-Step Procedure:

-

Combine Aryl Bromide (1.0 mmol), Boronic Acid (1.3 mmol), and

(2.0 mmol) in a flask. -

Add Solvent mixture (10 mL total).

-

Degas by bubbling Nitrogen through the solution for 10 minutes (sparging).

-

Add

(40 mg) quickly under Nitrogen flow. -

Heat to 90°C for 6–12 hours.

-

Standard workup as above.

Visualization of Logic & Workflow

Figure 1: Optimization Decision Matrix

Use this logic tree to select reaction conditions based on substrate difficulty.

Caption: Decision matrix for selecting the optimal catalytic system based on halide type and steric environment.

Figure 2: Mechanistic Pathway & Failure Modes

Understanding where the reaction fails (Protodeboronation vs. Homocoupling).

Caption: Catalytic pathway highlighting the critical role of base activation and risks of side reactions.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G2 . Ensure solvent is degassed thoroughly. |

| Starting Material (Halide) Remains | Slow Oxidative Addition | Increase temperature to 100°C; switch solvent to Toluene/Water (allows higher T). |

| Boronic Acid Consumed, No Product | Protodeboronation | The C-B bond hydrolyzed. Add Boronic acid in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=1h). Reduce water ratio. |

| Homocoupling (Ar-Ar Dimer) | Oxygen Contamination | Rigorous degassing required. Ensure reaction is under positive inert gas pressure. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., et al. (2005).[2] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-